Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its phenoxy structure, which includes a chlorine and methyl group substitution, making it a derivative of phenoxyacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with L-ethyl lactate, which undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with n-octanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Substitution: Conditions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate can be compared with other phenoxy herbicides:
- **2,4-D
MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar structure but different functional groups, leading to variations in activity and applications.
Biological Activity
Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate, often referred to in the context of its structural relatives like MCPA (2-methyl-4-chlorophenoxyacetic acid), is a compound of interest due to its biological activity, particularly as a herbicide. This article reviews its biological effects, mode of action, and relevant research findings.
This compound acts similarly to other phenoxy herbicides by mimicking the plant growth hormone auxin. This mimicry leads to uncontrolled growth in susceptible plants, primarily dicotyledons, resulting in symptoms such as leaf curling and wilting, ultimately leading to plant death . The compound is absorbed through the foliage and translocated to the meristematic tissues where it disrupts normal growth patterns.
Toxicological Studies
Research indicates that compounds related to this compound can significantly affect lipid metabolism. For instance, studies have shown that MCPA can potentiate the activity of hepatic lipid metabolizing enzymes in rats, suggesting potential implications for lipid homeostasis and metabolic disorders .
Environmental Impact and Degradation
This compound is subject to biological degradation in soil and aquatic environments. Microorganisms can metabolize this compound, leading to the formation of less harmful metabolites such as 4-chloro-2-methylphenol (MCP) through enzymatic pathways . This degradation is crucial for assessing the environmental impact of herbicides and their persistence in ecosystems.
Herbicidal Efficacy
A comparative study evaluated the efficacy of this compound against various weed species. Results indicated that it effectively controlled target weeds at specified concentrations while showing lower toxicity to non-target species compared to traditional herbicides like glyphosate. This selectivity is beneficial for integrated pest management strategies .
Metabolic Effects in Animal Models
In a controlled study involving rats, exposure to this compound resulted in significant alterations in hepatic enzyme activity related to lipid metabolism. The findings suggest potential implications for human health regarding dietary exposure to residues of this compound in food products .
Data Summary
Parameter | Value |
---|---|
Chemical Structure | This compound |
Primary Use | Herbicide |
Mode of Action | Auxin mimic |
Major Metabolite | 4-Chloro-2-methylphenol (MCP) |
Environmental Degradation | Biodegradable by soil microorganisms |
Toxicological Effects | Affects lipid metabolism; potential metabolic disorder implications |
Properties
CAS No. |
62402-46-4 |
---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-7-6-10(14)8-9(11)2/h6-8H,5H2,1-4H3 |
InChI Key |
KHSNOVJZZSSXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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